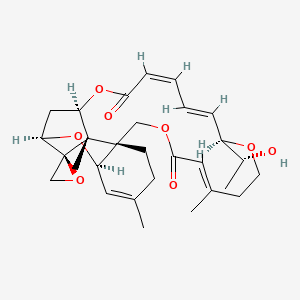

Roridin E

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQQEKLEZRLDS-FLGSVKSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034221 | |

| Record name | Roridin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-85-3 | |

| Record name | Roridin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roridin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RORIDIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98826FBF79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Roridin E: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a potent macrocyclic trichothecene mycotoxin, naturally produced by various fungi, including species of Myrothecium and Stachybotrys.[1] Belonging to a class of compounds known for their cytotoxicity, this compound has garnered significant interest in the scientific community for its potential as an anti-cancer agent.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of this compound, with a focus on its effects on protein synthesis, induction of cellular stress pathways, and inhibition of critical signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-established mechanism of action for this compound, like other trichothecenes, is the potent inhibition of protein synthesis in eukaryotic cells.[2][3] This inhibition occurs through a high-affinity binding interaction with the 60S ribosomal subunit, specifically targeting the peptidyl transferase center.[1][2] By interfering with this crucial enzymatic activity, this compound effectively stalls the elongation phase of translation, leading to a rapid cessation of protein production.[2] This disruption of protein synthesis is a key contributor to the profound cytotoxicity of this compound. The structural elements critical for this activity are the 12,13-epoxy ring and the double bond between carbons 9 and 10 within the trichothecene core.[2]

The abrupt halt in protein synthesis triggers a cellular stress response known as the ribotoxic stress response . This response activates downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), which play a pivotal role in orchestrating the cellular fate, often culminating in apoptosis.[4][5]

Induction of Apoptosis through Multiple Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy. Its pro-apoptotic effects are mediated through the convergence of several interconnected signaling pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of protein synthesis by this compound leads to an accumulation of unfolded and misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[6] This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[6] However, under prolonged or severe ER stress induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic response.[6]

The key sensors of the UPR that are activated by this compound include:

-

PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α, attenuating global protein synthesis but promoting the translation of specific stress-response proteins like ATF4.

-

IRE1 (Inositol-requiring enzyme 1): Possesses both kinase and endoribonuclease activity, leading to the splicing of XBP1 mRNA and the activation of downstream stress-response genes.

-

ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus where it is cleaved to its active form, which then upregulates the expression of ER chaperones.

The sustained activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP axis, ultimately leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards apoptosis.[6]

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) within cells.[6] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA.[3] The increased intracellular ROS levels contribute significantly to the cytotoxicity of this compound and are a key factor in the induction of apoptosis.[6] The pro-apoptotic effects of this compound can be partially mitigated by the use of ROS scavengers, highlighting the importance of this pathway.[6]

Mitochondrial-Mediated Apoptosis

The culmination of ER stress and ROS generation often leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[7] This release triggers the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. This compound has been shown to induce the activation of key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Beyond its effects on protein synthesis and cellular stress, this compound has been identified as an inhibitor of several receptor tyrosine kinases (RTKs).[2][8] RTKs are a family of cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival.[2] Dysregulation of RTK signaling is a common feature of many cancers.

This compound has been shown to inhibit the following RTKs:

-

Fibroblast growth factor receptor 3 (FGFR3)[8]

-

Insulin-like growth factor 1 receptor (IGF-1R)[8]

-

Platelet-derived growth factor receptor β (PDGFRβ)[8]

-

Tropomyosin receptor kinase B (TrkB)[8]

The inhibition of these key signaling nodes likely contributes to the anti-proliferative and pro-apoptotic effects of this compound, further underscoring its potential as a multi-targeted anti-cancer agent.[2]

Data Presentation

This compound IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Multiple Breast Cancer Cell Lines | Breast Cancer | 0.02-0.05 | [8] |

| H4TG | Mammalian | 1.74 | [8] |

| MDCK | Mammalian | 7.68 | [8] |

| NIH3T3 | Mammalian | 2.91 | [8] |

| KA31T | Mammalian | 3.48 | [8] |

| HepG-2 | Liver Cancer | 4 | [7][9] |

This compound IC50 Values for Receptor Tyrosine Kinases

| Kinase | IC50 (µM) | Reference |

| FGFR3 | 0.4 | [8] |

| IGF-1R | 0.4 | [8] |

| PDGFRβ | 1.4 | [8] |

| TrkB | 1 | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis for Apoptosis and ER Stress Markers

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, GRP78, CHOP) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or on coverslips for microscopy). Treat the cells with this compound for the desired time.

-

Probe Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.

-

Data Analysis: Quantify the relative fluorescence intensity as an indicator of intracellular ROS levels.

Mandatory Visualizations

Caption: Overview of the multifaceted mechanism of action of this compound.

References

- 1. addgene.org [addgene.org]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. origene.com [origene.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.origene.com [cdn.origene.com]

Roridin E as a Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin E, a macrocyclic trichothecene mycotoxin, is a potent inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role as a protein synthesis inhibitor. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound and other trichothecene mycotoxins.

Introduction

This compound is a member of the trichothecene family of mycotoxins, produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, this compound's primary mechanism of toxicity is the inhibition of protein synthesis in eukaryotic cells.[2] This activity is attributed to its binding to the 60S subunit of the eukaryotic ribosome, specifically interfering with the peptidyl transferase center (PTC).[2][3] This interaction disrupts all three phases of protein synthesis: initiation, elongation, and termination.[4] Beyond its direct impact on translation, this compound triggers a cascade of cellular stress responses, including the ribotoxic stress response, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][5] This multifaceted activity makes this compound a molecule of interest for both toxicological studies and potential therapeutic applications.

Mechanism of Action: Inhibition of Protein Synthesis

The core toxic effect of this compound stems from its high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit.[3] This interaction is non-covalent and is primarily mediated by key structural features of the trichothecene core, including the 12,13-epoxy ring and the double bond between carbons 9 and 10.[1][6]

By binding to the PTC, this compound sterically hinders the accommodation of aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation. This leads to a global shutdown of protein synthesis. The inhibition affects:

-

Initiation: Prevention of the formation of the first peptide bond.

-

Elongation: Halting the addition of amino acids to the growing polypeptide chain.

-

Termination: Interfering with the release of the completed polypeptide chain.

This direct inhibition of translation is the primary trigger for the downstream cellular effects observed upon this compound exposure.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Reference |

| Primary soft-tissue sarcoma | Human | 7.6 x 10⁻¹⁰ µM | [7] |

| High-grade leiomyosarcoma | Human | 8.5 x 10⁻⁸ µM | [7] |

| HepG-2 | Human liver carcinoma | 0.004 µM | [8] |

Table 2: Inhibitory Activity of this compound against Kinases

| Kinase | IC50 Value |

| FGFR3 | Not Specified |

| IGF-1R | Not Specified |

| PDGFRβ | Not Specified |

| TrkB | Not Specified |

Note: While sources indicate inhibition of these receptor tyrosine kinases, specific IC50 values for this compound were not found in the provided search results.

Experimental Protocols

This section outlines key experimental methodologies for studying this compound's effects as a protein synthesis inhibitor.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system. A common method utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation.[9][10]

Principle: A reporter mRNA (e.g., luciferase) is translated in the rabbit reticulocyte lysate in the presence and absence of this compound. The amount of synthesized protein is quantified by measuring the reporter's activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of protein synthesis.

Protocol Outline:

-

Preparation of Rabbit Reticulocyte Lysate: Commercially available nuclease-treated rabbit reticulocyte lysate is typically used to reduce background translation from endogenous mRNAs.[10]

-

Reaction Mixture Preparation: A master mix is prepared containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if autoradiography is used for detection), an energy-generating system (ATP, GTP, creatine phosphate, and creatine kinase), and the reporter mRNA.[11]

-

Incubation with this compound: The reaction mixture is aliquoted, and varying concentrations of this compound (or a vehicle control) are added.

-

Translation Reaction: The reactions are incubated at 30-37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis:

-

Luciferase Assay: If using luciferase mRNA, the appropriate substrate is added, and luminescence is measured using a luminometer.

-

Radiolabel Incorporation: If using a radiolabeled amino acid, the synthesized proteins are precipitated (e.g., with trichloroacetic acid), collected on filters, and the radioactivity is measured using a scintillation counter. Alternatively, proteins can be separated by SDS-PAGE and visualized by autoradiography.[11]

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

Ribosome Binding Assay

This assay determines the affinity of this compound for the ribosome.

Principle: Radiolabeled this compound is incubated with purified ribosomes. The ribosome-bound and free radiolabeled ligand are then separated, and the amount of bound ligand is quantified to determine the binding affinity.

Protocol Outline:

-

Preparation of Ribosomes: Eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast) are purified by differential centrifugation.

-

Radiolabeling of this compound: this compound can be radiolabeled with tritium (³H).[12]

-

Binding Reaction: A constant concentration of purified ribosomes is incubated with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and bound ligand are retained on the filter, while the free ligand passes through.

-

Quantification: The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis or non-linear regression is used to determine the dissociation constant (Kd) and the number of binding sites.

Peptidyl Transferase Inhibition Assay

This assay specifically measures the inhibition of the peptidyl transferase activity of the ribosome.

Principle: A simplified model reaction, often called the "fragment reaction," is used. A radiolabeled N-blocked aminoacyl-tRNA fragment (e.g., f-[³H]Met-tRNA) bound to the P-site of the ribosome reacts with an aminoacyl-tRNA analog, puromycin, which acts as an A-site substrate. The product, N-blocked-aminoacyl-puromycin, is formed via a peptide bond. The inhibition of this reaction by this compound is measured.

Protocol Outline:

-

Preparation of Ribosomes and Substrates: Purified ribosomes, f-[³H]Met-tRNA, and puromycin are prepared.

-

Binding of P-site Substrate: Ribosomes are pre-incubated with the f-[³H]Met-tRNA fragment to allow binding to the P-site.

-

Inhibition and Reaction Initiation: this compound at various concentrations is added to the ribosome-substrate complex. The peptidyl transferase reaction is then initiated by the addition of puromycin.

-

Product Extraction: The reaction is stopped, and the [³H]f-Met-puromycin product is extracted into an organic solvent (e.g., ethyl acetate).

-

Quantification: The radioactivity in the organic phase is measured by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value for peptidyl transferase inhibition is determined.

Cellular Signaling Pathways Modulated by this compound

Inhibition of protein synthesis by this compound triggers several downstream signaling cascades, leading to cellular stress and apoptosis.

Ribotoxic Stress Response

The binding of this compound to the ribosome induces a signaling cascade known as the ribotoxic stress response. This response is characterized by the activation of mitogen-activated protein kinases (MAPKs).[13]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis and the accumulation of unfolded proteins can lead to ER stress. In response, the cell activates the Unfolded Protein Response (UPR), which involves three main sensor proteins: PERK, IRE1α, and ATF6.[5][14][15]

Apoptosis

Prolonged and severe cellular stress induced by this compound ultimately leads to programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways, often converging on the activation of caspases.[8][16]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound as a protein synthesis inhibitor.

Conclusion

This compound is a powerful inhibitor of eukaryotic protein synthesis with a well-defined molecular target, the ribosome. Its ability to arrest translation triggers a complex network of cellular stress responses, ultimately leading to apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other trichothecenes. A thorough understanding of its mechanisms of action is crucial for assessing its toxicological risks and exploring its potential as a pharmacological tool or therapeutic agent. The provided visualizations of the signaling pathways and experimental workflows serve as a guide for designing and interpreting research in this area. Further studies are warranted to fully elucidate the intricate details of its interactions with the ribosome and the downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Initiation, Elongation, and Termination of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 11. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]

- 12. A method for tritiation of iboxamycin permits measurement of its ribosomal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Roridin E: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of the mycotoxin Roridin E, tailored for researchers, scientists, and drug development professionals. This compound is a potent macrocyclic trichothecene, a class of mycotoxins known for their cytotoxic and protein synthesis inhibitory effects. Understanding its natural origins is critical for food safety, toxicological studies, and exploring its potential pharmacological applications.

Fungal Producers of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. The primary documented fungal genera responsible for this compound synthesis are Myrothecium, Stachybotrys, and Fusarium. Additionally, the poisonous mushroom Podostroma cornu-damae has been identified as a notable producer.[1][2] These fungi colonize a wide range of substrates, leading to the contamination of various agricultural commodities and indoor environments.

Table 1: Fungal Species Known to Produce this compound

| Fungal Genus | Species | Natural Substrates/Habitat |

| Myrothecium | M. verrucaria, M. roridum | Soil, decaying plant material, various crops including spinach and rocket.[3][4][5] |

| Stachybotrys | S. chartarum (black mold) | Water-damaged building materials with high cellulose content (e.g., gypsum board, wallpaper, wood).[2][6][7][8] |

| Fusarium | Various species | Cereal grains (maize, wheat, oats), other agricultural products.[1] |

| Podostroma | P. cornu-damae (syn. Trichoderma cornu-damae) | Decaying wood in natural environments.[9] |

Natural Occurrence and Quantitative Data

This compound contamination can be found in a variety of natural sources, primarily as a result of fungal growth. The concentration of this compound can vary significantly depending on the fungal strain, substrate, and environmental conditions such as temperature and humidity.

Table 2: Quantitative Data of this compound in Natural Sources

| Source | Fungal Species | This compound Concentration | Reference |

| Artificially inoculated spinach | Myrothecium verrucaria | Up to 49.62 ng/g | [3][10][11] |

| Artificially inoculated rocket | Myrothecium roridum | Maximum production detected at 26-30°C with 800-850 ppm of CO2 | [5] |

| Settled dust in a water-damaged room | Stachybotrys chartarum | 10 pg/cm² | [12] |

| Submerged culture of P. cornu-damae | Podostroma cornu-damae | Up to 40.26 mg/L | [13][14][15] |

Biosynthesis of this compound

The biosynthesis of this compound, a complex macrocyclic trichothecene, involves a series of enzymatic reactions encoded by a cluster of genes known as TRI genes.[9][16][17] The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure, 12,13-epoxytrichothec-9-ene (EPT). Subsequent modifications, including hydroxylations and acylations, lead to the formation of the macrocyclic ring. Key genes such as TRI4, TRI5, TRI17, and TRI24 play crucial roles in this process.[9][16] TRI17 encodes a polyketide synthase responsible for the formation of the polyketide side chain that forms part of the macrocycle.[16][18] The TRI24 gene is predicted to encode an acyltransferase required for the formation of the macrocyclic ring.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. mold-inspector.nl [mold-inspector.nl]

- 7. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trichothecene - Wikipedia [en.wikipedia.org]

- 10. Verrucarin A and this compound produced on spinach by Myrothecium verrucaria under different temperatures and CO2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of submerged culture conditions for this compound production from the poisonous mushroom Podostroma cornu-damae -Journal of Mushroom | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fungal Production of Roridin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species known to produce the macrocyclic trichothecene mycotoxin, Roridin E. The document details the producing organisms, quantitative production data, experimental protocols for isolation and analysis, and the biosynthetic pathways involved. This guide is intended to serve as a valuable resource for researchers in mycology, natural products chemistry, and drug development.

Fungal Species Producing this compound

This compound is a potent mycotoxin produced by a variety of fungal species, primarily within the genera Myrothecium, Stachybotrys, and Fusarium. It has also been identified in other fungi, including Paramyrothecium roridum (a reclassification of Myrothecium roridum), Albifimbria verrucaria, and the poisonous mushroom Podostroma cornu-damae (also known as Trichoderma cornu-damae).[1][2][3][4] These fungi are often found as plant pathogens or as contaminants in damp indoor environments.[4][5]

Quantitative Production of this compound

The production of this compound by fungal species is highly dependent on the strain and various environmental factors, including the growth substrate, temperature, and carbon dioxide levels. The following table summarizes available quantitative data on this compound production.

| Fungal Species | Strain | Substrate/Medium | This compound Concentration | Reference |

| Myrothecium verrucaria | Not Specified | Spinach | 49.62 ng/g | [1] |

| Stachybotrys chartarum | ATCC 34916 | Potato Dextrose Agar | ~198,956.6 ng/g | [6] |

| Stachybotrys chartarum | IBT 40293 | Potato Dextrose Agar | Lower than ATCC 34916 | [6] |

| Stachybotrys chartarum | DSM 114129 | Potato Dextrose Agar | Lower than ATCC 34916 | [6] |

| Stachybotrys chartarum | ATCC 34916 | Cellulose Agar | High | [6] |

| Stachybotrys chartarum | ATCC 34916 | Malt Extract Agar | Intermediate | [6] |

| Stachybotrys chartarum | ATCC 34916 | Glucose-Yeast-Peptone Agar | Poor | [6] |

| Stachybotrys chartarum | ATCC 34916 | Sabouraud-Dextrose Agar | Poor | [6] |

Experimental Protocols

Fungal Culture and Mycotoxin Extraction

A generalized workflow for the extraction of this compound from fungal cultures is presented below. Specific parameters may need to be optimized depending on the fungal species and culture conditions.

a. Fungal Culture:

-

Inoculate the desired fungal species onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox Agar).

-

Incubate the cultures under optimal conditions for growth and mycotoxin production (typically 25-28°C for 7-21 days in the dark).

b. Extraction from Solid Culture:

-

Harvest the fungal mycelium and the agar medium.

-

Homogenize the culture material.

-

Extract the homogenized material with a suitable organic solvent, such as a mixture of acetonitrile and water (e.g., 84:16 v/v) or ethyl acetate.

-

Shake or sonicate the mixture to ensure efficient extraction.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive recovery.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a suitable solvent for cleanup and analysis.

c. Extraction from Liquid Culture:

-

Separate the fungal mycelium from the culture broth by filtration.

-

The mycelium can be extracted as described for solid cultures.

-

The culture filtrate can be extracted using liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Re-dissolve the residue for further processing.

Sample Cleanup

Crude fungal extracts often contain interfering compounds that can affect downstream analysis. Solid-Phase Extraction (SPE) is a common method for sample cleanup.

a. SPE Protocol for Trichothecenes:

-

Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Load the re-dissolved crude extract onto the cartridge.

-

Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.

-

Elute the trichothecenes with a more non-polar solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of mycotoxins.

a. Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: Start with a low percentage of B, gradually increase to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

b. Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: Specific precursor-to-product ion transitions should be optimized for the instrument being used. A common adduct is [M+NH₄]⁺.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for this compound Analysis```dot

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Core of Toxicity: An In-depth Technical Guide to the Roridin E Biosynthesis Pathway in Fungi

Abstract

Roridin E, a potent macrocyclic trichothecene mycotoxin, poses a significant threat to agriculture and health and holds potential as a therapeutic agent due to its cytotoxic properties.[1][2] Produced by fungal genera such as Paramyrothecium (formerly Myrothecium), Stachybotrys, and Trichoderma, its complex structure, featuring a characteristic macrocyclic ring, is responsible for its high toxicity.[3][4][5] Understanding the intricate biosynthetic pathway that constructs this molecule is critical for developing strategies to inhibit its production in contaminated environments and for harnessing its bioactivity for pharmaceutical purposes. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core processes.

The this compound Biosynthetic Pathway: From Terpene Precursor to Macrocycle

The biosynthesis of this compound, like all trichothecenes, begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenations, isomerizations, and esterifications.[6][7] The pathway can be conceptually divided into two major phases: the formation of the core trichothecene skeleton and the subsequent macrocyclization that defines this compound and related compounds.

Phase 1: Formation of the Trichothecene Core

The initial steps are conserved across most trichothecene-producing fungi and involve the creation of the 12,13-epoxytrichothec-9-ene (EPT) core structure.[3][8]

-

FPP to Trichodiene: The pathway is initiated by the enzyme trichodiene synthase , encoded by the Tri5 gene.[1][5] This terpene cyclase catalyzes the conversion of FPP into the bicyclic sesquiterpenoid, trichodiene.[7]

-

Oxygenation of Trichodiene: The newly formed trichodiene undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by the Tri4 gene.[3][8] This multifunctional enzyme introduces hydroxyl groups at several positions on the trichodiene molecule.

-

Cyclization and Epoxidation: The oxygenated intermediate then undergoes isomerization and a second cyclization to form the characteristic tricyclic core. This is followed by the formation of the C-12,13 epoxide group, which is crucial for the cytotoxic activity of all trichothecenes.[3] The resulting molecule is the core structure, EPT, or its hydroxylated derivatives like trichodermol and verrucarol.[6][9]

Phase 2: Macrocycle Assembly and Final Maturation

The defining steps in this compound biosynthesis involve the attachment and cyclization of a dicarboxylic acid side chain, a process that relies on specialized enzymes not found in simple trichothecene producers.

-

Polyketide Side Chain Synthesis: A key component of the macrocycle is a polyketide-derived chain. The gene tri17 has been identified as essential for the synthesis of this side chain.[6]

-

Hydroxylation and Acylation: The EPT core (likely as a verrucarol intermediate) undergoes further hydroxylations. Key intermediates such as 15-hydroxy trichodermadiene and trichoverrol (15-hydroxy trichodermadienediol) are formed.[3]

-

Macrocyclic Ring Formation: The crucial, final step is the formation of the macrocyclic ring. Recent research has identified the acyltransferase encoded by the Tri24 gene in Paramyrothecium roridum as the key enzyme for this reaction.[3] The deletion of Tri24 prevents the formation of roridins and leads to the accumulation of the precursor trichoverrol.[3] The Tri24 enzyme is believed to catalyze the esterification that links the polyketide side chain (attached at C-4) to the hydroxyl group at C-15 of the trichothecene core, thus closing the macrocyclic ring to form the roridin backbone.[3][6][10]

-

Final Modifications: Subsequent modifications to the macrocycle lead to the final this compound structure.

Quantitative Data on this compound Production

The production of this compound is highly dependent on the fungal strain and environmental conditions, particularly the growth medium.[4] Understanding the optimal conditions for mycotoxin production is essential for both risk assessment and for maximizing yields in biotechnological applications. The following table summarizes quantitative data from studies on Stachybotrys chartarum.

| Fungal Strain | Growth Medium | This compound Concentration (ng/g) | Other Conditions | Reference |

| S. chartarum (Genotype S Mix) | Potato Dextrose Agar (PDA) | Up to 198,956.6 | 25°C, in dark | [4] |

| S. chartarum (Genotype S Mix) | Cellulose Agar (CA) | High (Comparable to PDA) | 25°C, in dark | [4] |

| S. chartarum (Genotype S Mix) | Malt Extract Agar (MEA) | Intermediate | 25°C, in dark | [4] |

| S. chartarum (Genotype S Mix) | Glucose-Yeast-Peptone (GYP) | Poor | 25°C, in dark | [4] |

| S. chartarum (Genotype S Mix) | Sabouraud Dextrose Agar (SDA) | Poor | 25°C, in dark | [4] |

| S. chartarum ATCC 34916 | AMM + NaNO₃ (250 mg N/L) | ~1200 ng/cm² | Chemically defined medium | [11] |

| S. chartarum ATCC 34916 | AMM + NH₄Cl (250 mg N/L) | ~400 ng/cm² | Chemically defined medium | [11] |

Note: AMM refers to a chemically defined Andersen Minimal Medium. Concentrations are reported as published and may vary based on extraction and quantification methods.

Experimental Protocols

Investigating the this compound biosynthetic pathway requires a combination of mycological, molecular, and analytical chemistry techniques. The following protocols provide a detailed methodology for key experiments.

Protocol: Fungal Culture and Mycotoxin Extraction

This protocol is adapted for the production of macrocyclic trichothecenes from Stachybotrys chartarum or Paramyrothecium roridum.

1. Fungal Inoculation and Growth:

- Prepare Potato Dextrose Agar (PDA) plates.[4]

- Aseptically transfer a small mycelial plug (approx. 4-5 mm diameter) from a stock culture to the center of a new PDA plate.[12]

- Incubate the plates in the dark at 25°C for 14-21 days to allow for sufficient growth and mycotoxin production.[4][13]

2. Mycotoxin Extraction:

- After incubation, cut the entire agar culture into small pieces and place it into a suitable flask.

- Add an extraction solvent. A common choice is acetonitrile or an acetonitrile/water mixture (e.g., 84% v/v aqueous acetonitrile).[14] Use a sufficient volume to fully submerge the agar (e.g., 20-50 mL).

- Agitate the mixture on a shaker at room temperature for 1-2 hours to extract the metabolites.

- Filter the mixture to separate the agar debris from the liquid extract.

- For quantitative analysis, the extract must be further cleaned to remove matrix interferences.

3. Solid Phase Extraction (SPE) Cleanup:

- Use a commercial mycotoxin cleanup column (e.g., Bond Elut Mycotoxin or MycoSep 227).[15][16]

- Condition the column according to the manufacturer's instructions.

- Pass the crude extract through the column.

- Wash the column to remove interfering compounds.

- Elute the trichothecenes with a suitable solvent (e.g., methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[14]

- Reconstitute the residue in a small, known volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the sensitive detection and quantification of this compound.

1. Liquid Chromatography (LC) Separation:

- System: UHPLC or HPLC system.[17]

- Column: A C18 reversed-phase column (e.g., Pursuit XRs Ultra 2.8).[15]

- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate).[14]

- Mobile Phase B: Methanol or acetonitrile.[15]

- Gradient: A gradient elution starting with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the mycotoxins.

- Flow Rate: Typically 0.2 - 0.5 mL/min.

- Injection Volume: 5 - 10 µL.

2. Tandem Mass Spectrometry (MS/MS) Detection:

- System: Triple quadrupole mass spectrometer.[16]

- Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.[14]

- Detection Mode: Multiple Reaction Monitoring (MRM).[15]

- MRM Transitions: Specific precursor-to-product ion transitions must be determined using a pure this compound standard. For example, monitor the transition from the precursor ion [M+H]⁺ or [M+NH₄]⁺ to specific, stable product ions.

- Quantification: Create a calibration curve using serial dilutions of a certified this compound standard. Quantification is based on the peak area of the analyte compared to the calibration curve. An internal standard can be used for improved accuracy.[15]

Protocol: Workflow for Gene Function Analysis

The identification of the role of genes like Tri24 is accomplished through a systematic process of gene deletion and metabolic profiling.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is advancing rapidly, with the recent identification of key genes like Tri17 and Tri24 marking significant milestones.[3][6] This knowledge provides a genetic blueprint that can be targeted to control the production of this potent mycotoxin in agricultural settings. For drug development professionals, a deep understanding of the pathway opens avenues for the chemo-enzymatic synthesis of novel macrocyclic compounds with potentially enhanced therapeutic indices. Future research should focus on the detailed biochemical characterization of the Tri24 enzyme, the elucidation of the regulatory networks controlling the Tri gene cluster, and the exploration of the full range of chemical diversity that can be generated by manipulating this powerful biosynthetic machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycotoxin production by Stachybotrys chartarum on water-damaged building materials :: BioResources [bioresources.cnr.ncsu.edu]

- 3. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichothecenes: From Simple to Complex Mycotoxins [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. zenodo.org [zenodo.org]

- 14. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of T-2 toxin, HT-2 toxin, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]

Roridin E: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] As with other trichothecenes, this compound is a potent inhibitor of protein synthesis in eukaryotic cells, a characteristic that underlies its significant cytotoxicity.[1] This property has garnered interest in its potential as an anticancer agent, but its inherent toxicity presents a substantial challenge for therapeutic development. This technical guide provides an in-depth overview of the toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways through which it exerts its effects.

Physicochemical Properties and Toxicokinetics

This compound is a lipophilic compound, allowing for rapid absorption through the skin, gastrointestinal tract, and pulmonary mucosa.[1] Its low molecular weight further facilitates its passage across biological membranes.[1] While specific metabolic pathways for this compound have not been extensively elucidated, studies on structurally related trichothecenes suggest that biotransformation involves hydroxylation and de-epoxidation to form more polar, excretable metabolites.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| Human Breast Cancer Cells | Not Specified | Cell Viability | 0.002 µg/mL | [1] |

| Human Leukemia Cells | Not Specified | Cell Viability | 0.0005 - 0.042 µg/mL | [1] |

| Primary Soft-tissue Sarcoma | Alamar Blue Assay | Growth Inhibition | 7.6 x 10⁻¹⁰ µM | |

| High-grade Leiomyosarcoma | Alamar Blue Assay | Cytotoxicity | 8.5 x 10⁻⁸ µM | |

| B16 Mouse Melanoma Cells | Not Specified | Cell Proliferation | Dose-dependent inhibition | [2] |

Table 2: In Vivo Acute Toxicity of this compound

| Species | Route of Administration | Vehicle | Endpoint | LD50 Value | Reference |

| Mouse (CD-1) | Intraperitoneal | 1% DMSO in saline | Mortality | 2.0 mg/kg | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections describe the protocols for key experiments cited in the literature on this compound.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using appropriate software.[4][5]

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[6][7][8][9][10]

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the median lethal dose of a substance.

-

Animal Model: Use a specific strain of mice (e.g., CD-1 mice).[3]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as 1% DMSO in saline.[3]

-

Administration: Administer a single dose of this compound via intraperitoneal injection to different groups of animals at varying concentrations.

-

Observation: Monitor the animals for a specified period (e.g., 24 hours) for signs of toxicity and mortality.[11][12]

-

LD50 Calculation: Calculate the LD50 value using a statistical method, such as the Miller and Tainter method.[13]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, GRP78, CHOP) overnight at 4°C.[14][15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17]

Mechanism of Action and Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting protein synthesis and inducing cellular stress responses.

Inhibition of Protein Synthesis

As a trichothecene, this compound binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center. This action inhibits the elongation step of protein synthesis, leading to a cessation of cellular protein production and triggering a "ribotoxic stress response."[1]

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK. This activation is a key component of the ribotoxic stress response. Phosphorylation of these MAPKs initiates downstream signaling cascades that can lead to both inflammatory responses and apoptosis.

Endoplasmic Reticulum (ER) Stress and Apoptosis

This compound induces the accumulation of unfolded proteins in the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Prolonged or severe ER stress, however, shifts the UPR towards a pro-apoptotic response. This compound has been shown to activate all three branches of the UPR, leading to caspase-dependent apoptosis.[2]

Modulation of the NF-κB Pathway

Trichothecenes, as a class, are known to disrupt key cellular signaling pathways, including the NF-κB pathway.[18] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While direct studies on this compound's specific effects on this pathway are limited, it is plausible that it modulates NF-κB signaling, contributing to its overall toxic and inflammatory effects.

Summary and Future Directions

This compound is a highly cytotoxic mycotoxin that exerts its effects primarily through the inhibition of protein synthesis. This leads to the activation of the ribotoxic stress response and the endoplasmic reticulum stress response, culminating in apoptosis. The quantitative data highlight its potent activity at nanomolar to micromolar concentrations.

For drug development professionals, the high cytotoxicity of this compound is a double-edged sword. While it demonstrates potent anti-cancer activity, its lack of selectivity poses a significant therapeutic challenge. Future research should focus on:

-

Structure-Activity Relationship Studies: To identify analogues with improved therapeutic indices.

-

Targeted Delivery Systems: To enhance the delivery of this compound to cancer cells while minimizing systemic toxicity.

-

Combination Therapies: To explore synergistic effects with other anticancer agents, potentially allowing for lower, less toxic doses of this compound.

A thorough understanding of the toxicological profile of this compound is essential for harnessing its potential therapeutic benefits while mitigating its inherent risks.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of macrocyclic trichothecene mycotoxins on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. protocols.io [protocols.io]

- 6. kumc.edu [kumc.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay in mice for low levels of Clostridium botulinum toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]

Kinase Inhibition Profile of Roridin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin E is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium and Stachybotrys.[1][2] While known for their potent cytotoxicity, which has historically limited their therapeutic development, recent research has illuminated their potential as modulators of key cellular signaling pathways.[3] Specifically, this compound has demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs), which are critical regulators of cell growth, proliferation, and survival.[4] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This technical guide provides an in-depth overview of the kinase inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The information is intended to support further research and drug development efforts centered on this potent natural compound.

Quantitative Kinase Inhibition Data

This compound has been shown to inhibit a select panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, derived from in vitro biochemical assays, quantify the potency of this inhibition. The data presented below is summarized from studies on trichothecene-type sesquiterpenes isolated from the sponge-derived fungus Stachybotrys chartarum.[4]

Table 1: IC50 Values for this compound Against Receptor Tyrosine Kinases

| Kinase Target | Kinase Family | IC50 (μM) |

| FGFR3 | Fibroblast Growth Factor Receptor | 0.4 |

| IGF-1R | Insulin-like Growth Factor 1 Receptor | 0.4 |

| TrkB | Tropomyosin Receptor Kinase B | 1.0 |

| PDGFRβ | Platelet-Derived Growth Factor Receptor β | 1.4 |

Data sourced from Cayman Chemical, citing Li, Y., et al. (2017).[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for trichothecenes like this compound is the inhibition of protein synthesis via binding to the peptidyl transferase center of the ribosome.[2][3] However, its anticancer effects are also attributed to the modulation of specific signaling cascades.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

As indicated by the quantitative data, this compound directly inhibits the activity of RTKs such as FGFR3 and IGF-1R.[4] These kinases initiate signaling cascades, like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, upon binding to their respective ligands. By inhibiting the kinase, this compound effectively blocks these downstream signals, leading to reduced cell proliferation and survival. The precise mechanism may involve disruption of ATP binding in the kinase domain or covalent modification of cysteine residues, a characteristic suggested for related trichothecenes.[3]

Caption: this compound blocks RTK activation at the cell membrane.

Induction of Endoplasmic Reticulum (ER) Stress

Beyond direct kinase inhibition, this compound's impact on ribosomal function triggers the Unfolded Protein Response (UPR) and ER stress. By stalling protein synthesis, it can lead to an accumulation of unfolded proteins in the ER lumen. This activates three key sensor proteins: PERK, IRE1, and ATF6.[5][6] The activation of these pathways can ultimately lead to caspase-dependent apoptosis, contributing significantly to the cytotoxic effects of this compound in cancer cells.[5][6]

Caption: this compound induces apoptosis via the UPR pathway.

Experimental Protocols

The determination of kinase inhibition potency (IC50) is typically performed using in vitro biochemical assays. While the specific protocol for the this compound data was published by Li et al. (2017), a generalized, detailed methodology for a fluorescence-based kinase activity assay, a common industry standard, is provided below.[3]

Principle of Fluorescence-Based Kinase Assays

These assays measure the phosphorylation of a specific substrate by a kinase. They can be configured in several ways, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP). In a typical competitive binding FP assay, a fluorescently labeled phosphopeptide (tracer) and a pan-specific anti-phosphotyrosine antibody are used. The binding of the large antibody to the small tracer slows its rotation, resulting in a high polarization signal. When the kinase phosphorylates its substrate, the resulting unlabeled phosphopeptide competes with the tracer for antibody binding, displacing it and causing a decrease in the polarization signal. The degree of signal reduction is proportional to kinase activity.

Materials and Reagents

-

Recombinant human kinases (e.g., FGFR3, IGF-1R)

-

Kinase-specific peptide substrate

-

Adenosine Triphosphate (ATP) at a concentration near the Km for the specific kinase

-

This compound (or other test compounds) serially diluted in DMSO

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

-

Detection reagents: Anti-phosphotyrosine antibody and a far-red fluorescent tracer

-

Quench solution (e.g., EDTA) to stop the kinase reaction

-

384-well, low-volume, black assay plates

-

Fluorescence polarization plate reader

Generalized Assay Protocol

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

-

Reaction Setup: To the wells of a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Compound Addition: Add the serially diluted this compound to the reaction wells. Include positive (no inhibitor, 1% DMSO) and negative (no enzyme) controls.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

-

Quenching: Stop the reaction by adding a quench solution containing EDTA.

-

Detection: Add the detection reagents (anti-phosphotyrosine antibody and fluorescent tracer) to all wells.

-

Incubation: Incubate for 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Convert FP values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Caption: A typical fluorescence polarization-based assay workflow.

Conclusion and Future Directions

This compound demonstrates potent, micromolar-range inhibitory activity against key receptor tyrosine kinases implicated in cancer progression. Its dual mechanism of action—direct RTK inhibition and induction of ER stress-mediated apoptosis—makes it an intriguing molecule for further investigation. While its inherent cytotoxicity presents a significant hurdle, understanding its specific molecular interactions could pave the way for the design of novel therapeutic agents. Future research should focus on detailed structural studies to elucidate the binding mode of this compound to its kinase targets and explore medicinal chemistry approaches to mitigate its general toxicity while retaining or enhancing its targeted anti-cancer activities. These efforts may unlock the therapeutic potential of the trichothecene scaffold in oncology.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Cytotoxic trichothecene-type sesquiterpenes from the sponge-derived fungus Stachybotrys chartarum with tyrosine kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Roridin E: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Roridin E is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species like Myrothecium and Stachybotrys.[1][2] As a member of the trichothecene family, this compound is characterized by a core sesquiterpenoid structure featuring a 12,13-epoxy ring, which is crucial for its biological activity.[3] This compound has garnered significant interest in the scientific community due to its potent cytotoxic and anticancer activities.[][5] It has been shown to inhibit protein synthesis and certain receptor tyrosine kinases, making it a subject of research for potential therapeutic applications.[3][6] This guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.

Summary of Physicochemical Data

The following table compiles the known quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₈O₈ | [6][7][8] |

| Molecular Weight | 514.6 g/mol | [6][7] |

| Monoisotopic Mass | 514.25666817 Da | [7][8] |

| Appearance | Acicular Crystal / White Solid | [3][] |

| Melting Point | 183-184°C | [] |

| Boiling Point | 740.3°C at 760 mmHg | [] |

| Density | 1.26 g/cm³ | [] |

| Solubility | Soluble in Ethanol, Methanol, and DMSO (1 mg/ml).[][5][6] Relatively insoluble in water.[1] | [1][][5][6] |

| Predicted Water Solubility | 0.01 g/L | |

| Predicted logP | 3.27 - 3.53 | |

| Predicted pKa (Strongest Acidic) | 14.45 | |

| UV Absorption | 224 nm, 264 nm | [7] |

| Storage Conditions | Store at -20°C for long-term stability.[][5] A stability of ≥ 4 years is reported at -20°C.[6] | [][5][6] |

| CAS Number | 16891-85-3 | [][6][8] |

Chemical Structure and Reactivity

This compound's structure is based on a trichothecene skeleton, distinguished by a macrocyclic ester bridge between the C4 and C15 positions.[3] The key functional groups responsible for its high reactivity and biological effects are the double bond between carbons 9 and 10 and the 12,13-epoxide ring.[3] These features make the molecule susceptible to certain chemical reactions and are the primary targets for metabolic deactivation. The overall structure is amphipathic, possessing both polar and nonpolar regions, which allows it to penetrate cell membranes.[3]

Chemical Stability

Trichothecenes, as a class, are known to be remarkably stable under various environmental conditions, including resistance to typical cooking temperatures.[1] They are nonvolatile compounds.[1] The inactivation of these toxins requires extreme heat, such as temperatures of 500°F (260°C) for 30 minutes or 900°F (482°C) for 10 minutes.[1]

The stability of this compound is a critical parameter for its development as a potential therapeutic agent. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish degradation pathways.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its stability and identify likely degradation products.[9] These studies expose the compound to conditions more severe than those used in accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[9][10]

Caption: Workflow for a typical forced degradation study.

Metabolism and Biotransformation

While not a measure of shelf-life stability, metabolic transformation represents a key aspect of this compound's chemical breakdown in a biological system. The biotransformation of trichothecenes generally involves reactions that convert the lipophilic parent compound into more polar, water-soluble metabolites to facilitate excretion.[3] Key metabolic reactions include hydrolysis, hydroxylation, and, most importantly, de-epoxidation, which involves opening the reactive 12,13-epoxy ring, a critical step in detoxification.[3]

Caption: General metabolic pathways for trichothecenes like this compound.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for assessing the stability of this compound. These methods are based on standard industry practices for forced degradation and analysis.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradants and establish its intrinsic stability.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

Volumetric flasks, pipettes, pH meter

-

Temperature-controlled oven, photostability chamber, water bath

Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. This stock solution is used for all stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11]

-

Acidic Hydrolysis:

-

Treat the this compound solution with 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Treat the this compound solution with 0.1 M NaOH.

-

Incubate at room temperature, monitoring at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis can be rapid.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the this compound solution with 3% H₂O₂.

-

Keep the mixture at room temperature and protected from light for up to 7 days.[10]

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven at a temperature 10°C above the accelerated stability condition (e.g., 70-80°C) for a defined period (e.g., 24, 48, 72 hours).[10]

-

Dissolve the stressed solid sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis.

-

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products generated during stability studies.

Instrumentation:

-

HPLC system with a UV/PDA detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Representative):

-

Mobile Phase: A gradient of Solvent A (e.g., Water) and Solvent B (e.g., Acetonitrile).

-